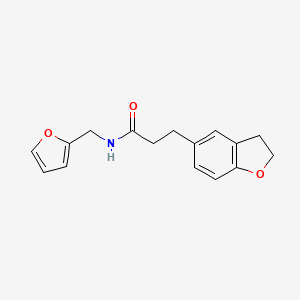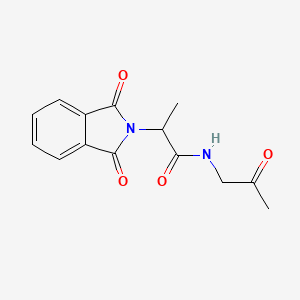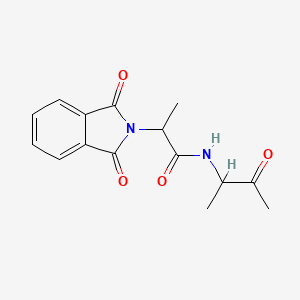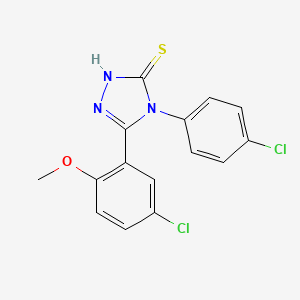![molecular formula C20H13F3N6OS2 B10862811 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862811.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring benzothiazole and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the formation of the pyrazolone ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzothiazole and pyrazolone rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a different structure and pharmacological profile.
Uniqueness
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: is unique due to its combination of benzothiazole and pyrazolone rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H13F3N6OS2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H13F3N6OS2/c1-10(26-27-18-24-11-6-2-4-8-13(11)31-18)15-16(20(21,22)23)28-29(17(15)30)19-25-12-7-3-5-9-14(12)32-19/h2-9,28H,1H3,(H,24,27)/b26-10+ |
InChI Key |
OEYZSVVCCHNXJO-NSKAYECMSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-Methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10862730.png)



![N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10862747.png)

![3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10862776.png)
![2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10862779.png)
![N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10862780.png)
![11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10862783.png)

cyanamide](/img/structure/B10862803.png)

![N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10862818.png)
